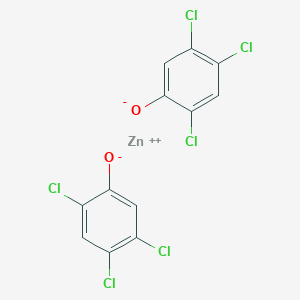

Zinc 2,4,5-trichlorophenate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

136-24-3 |

|---|---|

Molecular Formula |

C12H4Cl6O2Zn |

Molecular Weight |

458.2 g/mol |

IUPAC Name |

zinc;2,4,5-trichlorophenolate |

InChI |

InChI=1S/2C6H3Cl3O.Zn/c2*7-3-1-5(9)6(10)2-4(3)8;/h2*1-2,10H;/q;;+2/p-2 |

InChI Key |

LETUJWXZVSYCKL-UHFFFAOYSA-L |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |

Other CAS No. |

136-24-3 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization

Vibrational and Electronic Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (Theoretical Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. researchgate.net Theoretical NMR studies, typically employing quantum mechanical methods like Density Functional Theory (DFT), are invaluable for predicting and interpreting experimental spectra. ksu.edu.sa These computational studies calculate the magnetic shielding around each nucleus, which can be converted into chemical shifts (δ).

For Zinc 2,4,5-trichlorophenate, no specific theoretical NMR studies are readily available. However, the methodology can be understood from research on other zinc complexes. For instance, DFT calculations have been successfully used to investigate the structure of phenoxido-bridged binuclear zinc complexes. ksu.edu.sa Such studies help in assigning ¹H and ¹³C NMR signals by correlating calculated chemical shifts with experimental data, confirming coordination environments and molecular geometries. ksu.edu.saresearchgate.net

A theoretical ¹H NMR study of this compound would focus on the two aromatic protons on the trichlorophenoxide ligand. Their predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the coordination to the zinc ion. Similarly, ¹³C NMR chemical shifts would be calculated for the six unique carbon atoms of the aromatic ring. Discrepancies between predicted and experimental values can provide insights into intermolecular interactions and complex solution-state dynamics.

Surface and Morphological Characterization

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for Surface Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are powerful techniques for visualizing the surface topography and morphology of solid materials. scione.comresearchgate.net While SEM/FESEM images for this compound are not available, studies on related zinc compounds illustrate the utility of this technique.

For example, FESEM analysis of zinc oxide (ZnO) nanoparticles, which are sometimes used in the photocatalytic degradation of phenols, reveals their size, shape, and degree of aggregation. nih.govresearchgate.net Studies on green-synthesized ZnO nanoparticles have shown varied morphologies, including non-uniform granular structures and agglomerated, well-dispersed spherical particles, with sizes ranging from approximately 37 nm to over 200 nm. scione.comnih.govnih.gov In the analysis of ZnxCd1-xS solid solutions used for 2,4,6-trichlorophenol (B30397) degradation, FESEM images helped to control and examine the crystal morphology of the synthesized photocatalyst. scirp.org The application of FESEM to this compound would provide critical information on its particle size, shape (e.g., crystalline, amorphous, plate-like), and surface texture, which are crucial for understanding its physical properties.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide detailed information about the internal structure, crystallinity, and lattice spacing of materials at the nanoscale. acs.orgoatext.com For materials intended for applications like catalysis, understanding the nanostructure is critical.

Specific TEM/HRTEM analyses of this compound are not documented in the available literature. However, research on related materials demonstrates the technique's capability. In studies of ZnxCd1-xS photocatalysts, TEM images showed spherical particles with diameters ranging from 50 to 300 nm. scirp.org HRTEM of ZnO nanostructures has revealed lattice fringe distances of 0.22–0.26 nm, corresponding to the crystallographic planes of the hexagonal wurtzite structure. acs.org This level of analysis confirms the crystalline nature and orientation of the nanoparticles. If this compound were analyzed by TEM/HRTEM, it would allow for the visualization of its crystal lattice, identification of defects, and precise measurement of particle size and shape distribution, particularly if it exists in a nanostructured form. researchgate.net

Energy Dispersive Spectrometry (EDS) for Elemental Composition and Distribution

Energy Dispersive Spectrometry (EDS or EDX) is an analytical technique, often coupled with SEM or TEM, used for the elemental analysis of a sample. nih.gov It identifies the elemental composition by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam.

There is no specific published EDS data for this compound. However, EDS analysis of related zinc-containing materials showcases its function. For instance, in ZnxCd1-xS solid solutions, EDS confirmed the presence of Zinc (Zn), Cadmium (Cd), and Sulfur (S). scirp.org In green-synthesized ZnO nanoparticles, EDS analysis confirmed that zinc was the primary constituent (45-78%), with other elements like oxygen, carbon, and trace elements from the plant extract also detected. nih.govnih.gov EDS analysis of this compound would be expected to show strong signals for Zinc (Zn), Chlorine (Cl), Carbon (C), and Oxygen (O), and their relative atomic percentages could be used to confirm the stoichiometry of the compound.

Below is a table summarizing EDS findings for zinc-containing nanoparticles from relevant studies.

| Sample | Technique | Detected Elements and Composition | Source |

| ZnO Nanoparticles | FESEM-EDX | Zn (78.32%), O (12.78%) | nih.gov |

| ZnO Nanoparticles | SEM-EDX | Zn (45%), C, O, Na, Mg | nih.gov |

| Steel Slag (post-adsorption) | SEM-EDS | Increased percentages of C, O, Si, Ca | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Chemical States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. acs.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

While no XPS spectra for this compound are available, the chemical state of the zinc ion can be inferred from studies of other zinc compounds. The binding energies of the Zn 2p core levels are sensitive to the chemical environment. Typically, the Zn 2p spectrum shows two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, with a spin-orbit splitting of approximately 23 eV. researchgate.net For ZnO, the Zn 2p₃/₂ peak is typically observed around 1022 eV. researchgate.netthermofisher.com In zinc hydroxide (B78521) (Zn(OH)₂), this value is slightly higher. researchgate.net

For this compound, the zinc would be in the Zn²⁺ oxidation state, bonded to the oxygen atoms of the phenoxide ligands. The precise binding energy would be influenced by the electronegative trichlorophenyl group. High-resolution scans of the C 1s, O 1s, and Cl 2p regions would further confirm the structure and surface chemistry. Analysis of ZnxCd1-xS photocatalysts used for degrading 2,4,6-trichlorophenol showed Zn 2p₃/₂ at 1022.3 eV and Zn 2p₁/₂ at 1045.5 eV, consistent with the Zn²⁺ state. scirp.org

The following table presents typical XPS binding energies for zinc in different chemical environments.

| Compound/State | Zn 2p₃/₂ Binding Energy (eV) | Zn 2p₁/₂ Binding Energy (eV) | Source |

| Zn metal | 1021.7 | ~1044.7 | thermofisher.com |

| ZnO | ~1022.0 | ~1045.0 | thermofisher.com |

| ZnO | 1021.68 | 1044.70 | researchgate.net |

| Zn(OH)₂ | ~1023.1-1023.4 | ~1046.1-1046.4 | researchgate.net |

| ZnxCd1-xS | 1022.3 | 1045.5 | scirp.org |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.govresearchgate.net These methods are crucial for determining the temperature at which a compound decomposes. wikipedia.orgstudyrocket.co.uk

Specific TGA/DSC data for this compound is not found in the literature. However, studies on related compounds provide insight. The thermal decomposition of zinc(II) dithiocarbamate (B8719985) complexes shows that they decompose to form metal sulfides, which are then oxidized to metal oxides at higher temperatures. nih.gov TGA analysis of zinc-layered hydroxide-nitrate (ZLN) showed a multi-step decomposition, with loss of interlayer water around 100-200°C and final decomposition to the metal oxide above 400°C. researchgate.net

For this compound, TGA would reveal its decomposition temperature and whether the decomposition occurs in single or multiple steps. The final residual mass would correspond to zinc oxide if heated in an oxidizing atmosphere. DSC would identify the temperatures of any phase transitions (like melting) and whether the decomposition processes are exothermic or endothermic.

Despite a comprehensive search for scientific literature, specific thermogravimetric analysis (TGA) data for the compound this compound is not publicly available.

Thermogravimetric analysis is a standard technique used to determine the thermal stability of a material and its fraction of volatile components by observing the change in mass as the temperature is varied over time. This analysis provides critical information on decomposition patterns, the temperatures at which degradation processes begin, and the mass of the residual material.

While research exists on the thermal properties of other zinc-containing compounds and various trichlorophenol isomers and their derivatives, no studies presenting TGA curves or specific decomposition temperatures for this compound could be located.

Therefore, the detailed research findings and data tables for the thermal stability and decomposition characteristics of this compound, as specified in the article outline, cannot be provided at this time.

Coordination Chemistry and Intermolecular Interactions

Zinc Coordination Environment with Trichlorophenate Ligands

Zinc(II) complexes commonly exhibit coordination numbers of four, five, and six, leading to several possible geometries. wikipedia.orgnih.gov In the context of zinc 2,4,5-trichlorophenate, a simple formulation of Zn(OC₆H₂Cl₃)₂, would likely involve further coordination by solvent molecules or bridging interactions to satisfy the zinc ion's coordination preference, which is rarely two-coordinate.

Tetrahedral Geometry : This is the most prevalent coordination geometry for four-coordinate zinc(II). wikipedia.orgrsc.org In a hypothetical discrete complex, the zinc center could be bound to two 2,4,5-trichlorophenate ligands and two additional neutral ligands (e.g., water or ammonia), resulting in a [Zn(OC₆H₂Cl₃)₂(L)₂] structure.

Five-Coordinate Geometry : Both trigonal bipyramidal and square pyramidal geometries are accessible for five-coordinate zinc(II) complexes. mdpi.comresearchgate.netnih.gov The choice between these is often subtle, with the geometry index parameter, tau (τ₅), used to distinguish them; τ₅ is close to 1 for an ideal trigonal bipyramid and 0 for an ideal square pyramid. nih.gov

Octahedral Geometry : Six-coordinate zinc(II) typically adopts an octahedral geometry, as seen in the aqueous [Zn(H₂O)₆]²⁺ ion. wikipedia.org This geometry can be achieved with trichlorophenate ligands through the inclusion of multiple ancillary ligands or the formation of polymeric structures where phenoxide or other ligands bridge metal centers.

The specific geometry adopted is highly sensitive to the steric bulk of the ligands and the conditions of synthesis.

Table 1: Common Coordination Geometries for Zinc(II) and Representative Bond Angles

| Coordination Number | Geometry | Ideal Bond Angles (°) |

| 4 | Tetrahedral | 109.5 |

| 5 | Trigonal Bipyramidal | 90 (axial-equatorial), 120 (equatorial-equatorial) |

| 5 | Square Pyramidal | 90 (basal-basal), 90-100 (apical-basal) |

| 6 | Octahedral | 90, 180 |

The bond between the zinc(II) ion and the 2,4,5-trichlorophenate ligand is primarily ionic in character, formed between the hard Lewis acid Zn²⁺ and the hard oxygen donor of the phenolate (B1203915). nih.gov However, experimental evidence from various zinc complexes suggests a degree of covalent character in metal-ligand bonds. dalalinstitute.com

The Zn²⁺ ion possesses a filled d-shell ([Ar]d¹⁰), which means there are no d-d electronic transitions. wikipedia.org Consequently, its complexes are typically colorless unless the ligands themselves are chromophoric. The electronic structure is stable, and zinc(II) does not participate in redox reactions under normal conditions. Molecular orbital theory describes the bonding in terms of sigma (σ) interactions between the filled p-orbitals of the phenolate oxygen and the empty hybrid orbitals (e.g., sp³) of the zinc ion. The energy and nature of these bonds can be influenced by the electron-withdrawing chlorine atoms on the phenolate ring, which modify the electron density on the coordinating oxygen atom.

Role of Ancillary Ligands in Zinc Complexes

Ancillary, or co-ligands, play a critical role in the synthesis of zinc phenolate complexes, allowing for the construction of diverse and stable architectures. Nitrogen-donor ligands are particularly effective in this role. researchgate.netmdpi.com

The introduction of N-donor ligands, such as pyridine (B92270), bipyridine, or imidazole (B134444) derivatives, can saturate the coordination sphere of the zinc ion, leading to the formation of discrete molecular complexes or extended polymeric networks. nih.govresearchgate.net These ligands can:

Control Stoichiometry and Dimensionality : Monodentate ligands like pyridine might terminate a polymer chain or form simple mononuclear complexes, whereas bidentate bridging ligands like 4,4'-bipyridine (B149096) can link zinc centers into one-dimensional chains or higher-dimensional frameworks. researchgate.netbohrium.com

Modify Coordination Geometry : The steric profile and bite angle of chelating N-donor ligands (e.g., 2,2'-bipyridine, 1,10-phenanthroline) can enforce specific coordination geometries and prevent the formation of more common tetrahedral or octahedral structures. bohrium.com

Coordination polymers are extended networks built from metal ions (nodes) linked by organic ligands (linkers). In systems containing zinc and 2,4,5-trichlorophenate, ancillary N-donor ligands can act as the primary linkers, directing the assembly of the final structure. chemrxiv.org For example, a rigid, linear ligand like 4,4'-bipyridine would be expected to promote the formation of 1D chains or 2D sheets. In contrast, more flexible or angular N-donor ligands could lead to complex 3D networks. The trichlorophenate ligand can act as a terminal group decorating the polymer backbone or as a bridging ligand itself, increasing the dimensionality and complexity of the structure.

Table 2: Influence of Ancillary Ligand Type on Coordination Polymer Dimensionality

| Ancillary Ligand Type | Typical Resulting Structure | Example Ligand |

| Monodentate, non-bridging | 0D (Discrete Molecules) | Pyridine, Imidazole |

| Bidentate, linear, bridging | 1D Chains or 2D Grids | 4,4'-Bipyridine |

| Bidentate, chelating | 0D (Discrete Molecules) or nodes in polymers | 2,2'-Bipyridine, 1,10-Phenanthroline |

| Multidentate, bridging | 2D or 3D Networks | 1,3,5-Tris(4-pyridyl)benzene |

Non-Covalent Interactions in Crystal Packing and Adsorption Mechanisms

While covalent coordination bonds define the primary structure of this compound complexes, non-covalent interactions are crucial in dictating the final three-dimensional arrangement of molecules in the solid state (crystal packing). mdpi.comresearchgate.net The trichlorophenate ligand, with its aromatic ring and halogen substituents, provides multiple sites for such interactions.

π-π Stacking : The aromatic rings of the trichlorophenate ligands can stack with one another. These interactions are significant in organizing the molecules into columns or layers within the crystal lattice.

Halogen Bonding : The chlorine atoms on the phenolate ring can act as Lewis acidic sites (σ-holes) and interact with Lewis basic sites like oxygen or nitrogen atoms from adjacent molecules. This type of directional interaction is increasingly recognized as a powerful tool in crystal engineering. iaea.org

Hydrogen Bonding : If ancillary ligands with N-H groups (e.g., imidazole) or co-crystallized solvent molecules (e.g., water) are present, hydrogen bonds can form, often playing a dominant role in the supramolecular assembly. nih.gov

C-H···π and C-H···Cl Interactions : The aromatic C-H bonds of one ligand can interact with the π-system or chlorine atoms of a neighboring ligand, further stabilizing the crystal packing.

These weak interactions are also fundamental to understanding potential adsorption mechanisms, as they would govern how a this compound-based material interacts with guest molecules. The combination of an electron-rich aromatic face, electronegative oxygen atoms, and electrophilic chlorine atoms creates a complex surface capable of varied non-covalent binding. rsc.org

Detailed Analysis of this compound Reveals Research Gap

A comprehensive investigation into the coordination chemistry and intermolecular interactions of this compound has highlighted a significant gap in the available scientific literature. Despite extensive searches of chemical databases and scholarly articles, detailed crystallographic data for this specific compound does not appear to be publicly accessible. This foundational data is essential for a precise and scientifically accurate analysis of its solid-state structure, including specific intermolecular forces such as Pi-Pi stacking, electrostatic interactions, and hydrogen bonding networks.

The user's request for an article focusing solely on these aspects of this compound cannot be fulfilled with the required level of scientific rigor and detail. An authoritative discussion of the compound's Pi-Pi stacking interactions, electrostatic potential, and hydrogen bonding requires precise knowledge of atomic coordinates, bond lengths, and bond angles within its crystal lattice. Without an experimentally determined crystal structure, any such discussion would be purely theoretical and speculative, failing to meet the standard of detailed research findings.

While general principles of coordination chemistry for Zinc(II) complexes and the nature of intermolecular forces in related chlorophenol compounds are well-documented, applying these generalities to this compound without specific structural data would not provide the focused and accurate analysis requested.

Therefore, the creation of a thorough and scientifically accurate article strictly adhering to the user's outline on the coordination and intermolecular interactions of this compound is not possible at this time due to the absence of the necessary primary research data.

Environmental Fate and Degradation Pathways Involving Zinc Chlorophenol Interactions

Adsorption Mechanisms of Trichlorophenols by Zinc-Based Materials

The removal of trichlorophenols from water can be effectively achieved through adsorption, a process where the pollutant molecules adhere to the surface of an adsorbent material. Zinc-based materials, particularly coordination polymers and layered double hydroxides, have demonstrated significant potential for this purpose due to their unique structural and surface properties.

The efficiency and nature of the adsorption process are described by kinetic and isotherm models. Studies on the adsorption of 2,4,6-trichlorophenol (B30397) (TCP) onto various adsorbents, including those based on zinc, consistently show that the process is well-described by the pseudo-second-order kinetic model. nih.govnih.gov This indicates that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Adsorption isotherms describe how the adsorbate distributes between the liquid and solid phases at equilibrium. The Freundlich isotherm model has been found to fit the experimental data for TCP adsorption on zinc-based materials and other adsorbents better than the Langmuir model. nih.govnih.govkwasu.edu.ng The applicability of the Freundlich model suggests a multilayer adsorption process occurring on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. kwasu.edu.ng

For instance, a zinc-based coordination polymer, [Zn(hba)2(tmdp)]n, exhibited a high adsorption capacity of 207.8 mg/g for 2,4,6-trichlorophenol. researchgate.net The kinetic data for this material also aligned with the pseudo-second-order model. researchgate.net Similarly, studies using processed ash as an adsorbent showed that both adsorption and desorption of TCP were nonlinear and fit well with the Freundlich equation and a pseudo-second-order kinetic model. nih.gov

Interactive Data Table: Adsorption Model Fits for Trichlorophenol

| Adsorbent Material | Best Fit Kinetic Model | Best Fit Isotherm Model | Key Finding |

| Zinc-Based Coordination Polymer | Pseudo-second-order | Freundlich | Suggests chemisorption and multilayer adsorption on a heterogeneous surface. kwasu.edu.ngresearchgate.net |

| FAU-type Zeolite | Pseudo-second-order | Freundlich | Indicates effective adsorption with high capacity and rate. nih.gov |

| Processed Wheat Straw Ash | Pseudo-second-order | Freundlich | Shows nonlinear adsorption and desorption behavior. nih.gov |

| Zn2+-Al3+-LDHs | - | - | Optimized conditions led to a removal rate of 89.94%. semanticscholar.org |

Role of Material Structure and Surface Properties in Adsorption Efficacy

The effectiveness of zinc-based materials as adsorbents for trichlorophenols is intrinsically linked to their physical and chemical properties. High surface area and porosity are crucial as they provide more active sites for adsorption to occur. researchgate.net Coordination polymers, for example, are noted for their high surface area, tunable pore sizes, and chemical stability, which contribute to high adsorption efficiency. kwasu.edu.ng

The specific interactions between the adsorbent surface and the trichlorophenol molecules are also critical. For a zinc (II) coordination polymer, the adsorption mechanism is governed by π-π stacking and electrostatic interactions. kwasu.edu.ngresearchgate.net The presence of O-containing functional groups on an adsorbent like graphene oxide can lead to the formation of hydrogen bonds with the hydroxyl groups of TCP, significantly enhancing adsorption. researchgate.net

The structure of the adsorbent at a molecular level plays a direct role. For example, synthesized Zn2+-Al3+-C4H4O62−-layered double hydroxides (LDHs) showed good adsorption performance for 2,4,6-TCP, which was attributed to a larger interlayer spacing compared to other LDH variants. semanticscholar.org Furthermore, the surface chemistry of the adsorbent can be influenced by the surrounding environment. In studies with processed ash, the presence of other metal ions like Zn(2+) and Al(3+) was found to reduce TCP adsorption, likely due to competition for adsorption sites. nih.gov The atomic arrangement on the surface of metallic zinc also influences its adsorptive properties, with different crystal surfaces exhibiting different adsorption energies. nih.gov

Reductive Dechlorination Processes Catalyzed by Zero-Valent Zinc

Zero-valent zinc (ZVZ) can act as an effective reducing agent for the degradation of chlorinated phenols through a process known as reductive dechlorination. This process involves the transfer of electrons from the zinc metal to the chlorophenol molecule, leading to the cleavage of carbon-chlorine bonds and the sequential removal of chlorine atoms.

The reductive dechlorination of trichlorophenols using ZVZ alone follows first-order reaction kinetics. nih.gov However, the reaction rate with plain zinc can be relatively low. nih.govresearchgate.net The reactivity is highly dependent on the number and position of chlorine atoms on the phenol (B47542) ring. The general order of dechlorination rates is: pentachlorophenol (PCP) > tetrachlorophenols (TeCPs) > trichlorophenols (TCPs). nih.govtandfonline.com Among TCP isomers, the reactivity with ZVZ varies significantly. nih.gov

Interactive Data Table: Reactivity Order of Trichlorophenol Isomers with Zero-Valent Zinc

| Reactivity Rank | Trichlorophenol Isomer |

| 1 (Most Reactive) | 2,3,4-TCP |

| 2 | 2,3,6-TCP |

| 3 | 2,3,5-TCP |

| 4 | 2,4,6-TCP |

| 5 | 2,4,5-TCP |

| 6 (Least Reactive) | 3,4,5-TCP |

| Source: nih.gov |

To overcome the slow reaction rates of ZVZ, bimetallic systems are often employed. The addition of a catalytic metal such as palladium, nickel, copper, or platinum to zinc dramatically increases the reactivity and enhances the rate of dechlorination. nih.govresearchgate.net For the degradation of 2,4,6-TCP, Pd/Zn bimetallic systems showed a particularly dramatic increase in reactivity compared to ZVZ alone. nih.govresearchgate.net

The reductive dechlorination of trichlorophenols by ZVZ is a sequential process. nih.govtandfonline.com As chlorine atoms are removed, less chlorinated phenols are formed as intermediate products. nih.govnih.gov The ultimate product of the complete dechlorination of the aromatic ring is phenol. nih.gov

For example, the degradation of pentachlorophenol first yields tetrachlorophenol isomers, which are then dechlorinated to form various trichlorophenol isomers, including 2,4,5-TCP and 2,4,6-TCP. tandfonline.com These trichlorophenols are subsequently reduced to dichlorophenols, monochlorophenols, and finally phenol. nih.gov In some cases, particularly with highly reactive bimetallic systems like Pd/Zn, further reduction of the aromatic ring can occur, leading to the formation of products such as cyclohexanone. nih.govresearchgate.net

The underlying mechanism for the reductive dechlorination by ZVZ involves the transfer of an electron from the zinc surface to the aromatic ring of the trichlorophenol molecule. researchgate.net This forms a radical anion, which is unstable and expels a chloride ion to form an aryl radical. researchgate.net The distribution of daughter products suggests a regioselectivity that can be explained by a mechanism where these radical intermediates are stabilized by the remaining chlorine and hydroxyl groups on the ring. nih.gov

The enhanced reactivity observed in bimetallic systems is attributed to two primary mechanisms: catalytic activation and enhanced corrosion. nih.govresearchgate.net

Catalytic Activation: The second metal (e.g., palladium) acts as a catalyst. It has a lower overpotential for hydrogen evolution, facilitating the production of atomic hydrogen on its surface, which is a potent reducing agent for dechlorination.

Enhanced Corrosion: The catalyst metal has a higher electrochemical potential than zinc, creating galvanic cells on the surface of the particles. This accelerates the corrosion of zinc, leading to a greater and more rapid release of electrons, which drives the dechlorination reaction. nih.govresearchgate.net

Photocatalytic Degradation of Trichlorophenols by Zinc-Containing Semiconductors

The photocatalytic degradation of persistent organic pollutants, such as trichlorophenols, using zinc-containing semiconductors like zinc oxide (ZnO), has emerged as a promising advanced oxidation process (AOP). These semiconductors can harness light energy to generate highly reactive chemical species that break down complex organic molecules into simpler, less harmful substances. The effectiveness of this process hinges on the generation of electron-hole pairs within the semiconductor's crystal lattice upon irradiation with light of sufficient energy (equal to or greater than its bandgap).

Zinc oxide is a widely investigated photocatalyst due to its wide direct bandgap (3.30–3.37 eV), high electron mobility, and the large binding energy of its free excitons (60 meV). mdpi.com These properties make it an appealing choice for various optical and electronic applications, including the degradation of environmental contaminants. mdpi.com When ZnO particles are illuminated, electrons are excited from the valence band to the conduction band, leaving behind positively charged "holes". These charge carriers can then migrate to the semiconductor surface and initiate redox reactions with adsorbed water and oxygen molecules, leading to the degradation of target pollutants like trichlorophenols. Combining ZnO with other materials, such as graphene, can enhance photocatalytic efficiency by improving the transfer of photogenerated electrons and holes, thereby reducing the rate of their recombination. researchgate.net

The fundamental mechanism of photocatalytic oxidation involves the generation of highly potent reactive oxygen species (ROS). When zinc-containing semiconductors absorb photons, the resulting electron-hole pairs trigger a cascade of reactions. The photogenerated holes (h+) are powerful oxidants themselves, but they also react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst's surface to produce hydroxyl radicals (•OH). Simultaneously, the electrons (e-) in the conduction band react with adsorbed molecular oxygen (O₂) to form superoxide anion radicals (O₂•⁻). researchgate.net

| Reactive Species | Formation Reaction Example | Role in Degradation |

|---|---|---|

| Hydroxyl Radical (•OH) | h⁺ + H₂O → •OH + H⁺ | Primary oxidant, attacks the aromatic ring. |

| Superoxide Anion (O₂•⁻) | e⁻ + O₂ → O₂•⁻ | Contributes to the degradation process and formation of other ROS. |

| Photogenerated Hole (h⁺) | ZnO + hv → e⁻ + h⁺ | Directly oxidizes pollutants or generates •OH. |

The efficiency of photocatalytic degradation is significantly influenced by the intrinsic properties of the zinc-containing semiconductor, which can be tailored by controlling its composition and morphology.

Morphology: The shape, size, and surface area of the semiconductor nanoparticles play a crucial role in their performance. Different morphologies, such as nanorods, quasi-spherical particles, or hexagonal structures, exhibit different light-harvesting capabilities and surface-to-volume ratios. mdpi.comnih.gov For example, nanorod structures may offer a longer effective path for light absorption due to their anisotropic shape. mdpi.com Smaller particle sizes, typically in the range of 2 to 12 nm, provide a larger surface area for the reaction to occur, which generally leads to higher degradation efficiency. nih.gov The synthesis method and the use of capping agents can significantly influence the final size and shape of the nanoparticles, thereby controlling their photocatalytic potential. mdpi.com

| Parameter | Influence on Efficiency | Example |

|---|---|---|

| Particle Size | Smaller size increases surface area, enhancing reaction rates. | ZnO nanoparticles with average sizes of 2-12 nm showed effective dye degradation. nih.gov |

| Crystallinity | Higher crystallinity generally leads to fewer defects and better charge transport. | XRD analysis is used to establish the crystallinity and hexagonal Wurtzite structure of ZnO. nih.gov |

| Morphology (Shape) | Affects light absorption and surface defect density. | Nanorods may have a longer effective path length for light absorption compared to spherical particles. mdpi.com |

| Doping | Modifies band structure and can reduce electron-hole recombination. | Molybdenum doping in ZnO can create new material phases like zinc molybdate, altering electronic properties. mdpi.com |

The photocatalytic degradation of trichlorophenols is a stepwise process that involves the formation of various intermediate compounds before complete mineralization. Identifying these intermediates is crucial for understanding the reaction pathway and ensuring the detoxification of the contaminated water.

During the UV irradiation of 2,4,6-trichlorophenol (2,4,6-TCP), the initial steps typically involve dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. researchgate.net This leads to the formation of dichlorinated and monochlorinated phenols as primary intermediates. Further oxidation can lead to the opening of the aromatic ring, generating various aliphatic carboxylic acids. Ultimately, under ideal conditions, these intermediates are completely mineralized to CO₂, H₂O, and HCl. In some cases, photohydrolysis can also occur, resulting in the formation of chlorinated hydroquinones. researchgate.net The specific intermediates and their concentrations depend on reaction conditions such as pH. researchgate.net

Synergistic Degradation Approaches

To enhance the removal efficiency of recalcitrant compounds like trichlorophenols, integrated approaches that combine different treatment technologies are often employed. These synergistic strategies aim to overcome the limitations of individual processes, leading to faster and more complete degradation.

Combining physicochemical methods, such as advanced oxidation processes, with biological treatments offers a powerful strategy for remediating water contaminated with trichlorophenols. Physicochemical processes can serve as a pre-treatment step to break down the complex and often toxic parent compound into more biodegradable intermediates. nih.gov

For example, reductive dechlorination using zero-valent iron (ZVI) can effectively remove chlorine atoms from trichlorophenols. nih.gov This initial step reduces the toxicity of the compound, making the effluent more amenable to subsequent biological treatment. The resulting less-chlorinated phenols and other intermediates can then be efficiently mineralized by specialized microbial consortia in bioreactors, such as anaerobic sequencing batch reactors or fluidized bed bioreactors. researchgate.nettandfonline.com This sequential approach leverages the rapid action of chemical treatment and the cost-effective, complete mineralization capabilities of biological systems. The use of simultaneous electron acceptors in a single bioreactor is another strategy that exploits different microbial metabolisms for more robust degradation. researchgate.net

Environmental Transformations and Metabolites of Trichlorophenols

Once released into the environment, trichlorophenols can undergo various transformations through biotic and abiotic processes. These transformations determine their persistence, fate, and the potential formation of other hazardous by-products.

Microbial degradation is a key pathway for the natural attenuation of chlorophenols. In anaerobic environments, the primary transformation is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor. For instance, 2,4,6-TCP can be sequentially dechlorinated to 2,4-dichlorophenol and then to 4-chlorophenol. geus.dk Different microbial species, such as those from the genus Desulfitobacterium, can demethylate, reductively dehydroxylate, and dechlorinate chlorinated hydroquinones, which can be precursors or metabolites, into various chlorophenols. asm.org The degradation pathways and end products can vary significantly depending on the specific microbial consortia present and the environmental conditions. geus.dkunl.pt For example, fungi like Phanerochaete chrysosporium have also been shown to degrade 2,4,6-TCP through specific metabolic pathways. unl.pt

Abiotic transformations also play a role. Photochemical reactions, driven by sunlight, can lead to the dechlorination of trichlorophenols and the formation of intermediates like chlorinated hydroquinones and even more toxic compounds like polychlorinated dibenzodioxins under certain conditions. researchgate.netunl.pt

Formation of Less Chlorinated Phenols

The reductive dechlorination of chlorophenols is a significant degradation pathway in various environmental matrices. In the context of zinc-chlorophenol interactions, the presence of zero-valent zinc (Zn⁰) has been shown to facilitate the removal of chlorine atoms from the aromatic ring of chlorophenols, leading to the formation of phenols with fewer chlorine substituents.

Batch experiments have demonstrated that zero-valent zinc can effectively dechlorinate a range of chlorophenols, including trichlorophenols. nih.gov The process is sequential, with more highly chlorinated phenols transforming into less chlorinated ones. nih.gov While 2,4,5-trichlorophenol (B144370) is among the trichlorophenol isomers that can be reductively dechlorinated by zero-valent zinc, its reactivity is noted to be lower than other isomers such as 2,3,4-TCP, 2,3,6-TCP, 2,3,5-TCP, and 2,4,6-TCP. nih.gov

Microbial degradation also plays a crucial role in the formation of less chlorinated phenols. For instance, the degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which proceeds through the formation of 2,4,5-trichlorophenol, has been shown to yield metabolites such as 2,5-dichlorohydroquinone and 5-chloro-1,2,4-trihydroxybenzene. ethz.ch Furthermore, soil microbes are capable of metabolizing 2,4,5-trichlorophenol into compounds like 3,5-dichlorocatechol and 4-chlorocatechol under aerobic conditions. taylorfrancis.com

The white-rot fungus Phanerochaete chrysosporium has been observed to rapidly mineralize 2,4,5-trichlorophenol. nih.gov This degradation pathway involves a series of oxidative dechlorination steps catalyzed by lignin peroxidase (LiP) and manganese peroxidase (MnP). nih.gov The initial step is the oxidation of 2,4,5-trichlorophenol to 2,5-dichloro-1,4-benzoquinone. nih.gov This is followed by reduction to 2,5-dichloro-1,4-hydroquinone, which is then further oxidized and reduced to form 5-chloro-1,2,4-trihydroxybenzene. nih.gov

| Precursor Compound | Process | Less Chlorinated Phenol Products | Reference |

|---|---|---|---|

| 2,4,5-Trichlorophenol | Reductive Dechlorination with Zero-Valent Zinc | Dichlorophenols, Monochlorophenols, Phenol | nih.gov |

| 2,4,5-Trichlorophenol | Microbial Degradation (Soil Microbes) | 3,5-Dichlorocatechol, 4-Chlorocatechol | taylorfrancis.com |

| 2,4,5-Trichlorophenol | Fungal Degradation (Phanerochaete chrysosporium) | 2,5-Dichloro-1,4-hydroquinone, 5-Chloro-1,2,4-trihydroxybenzene | nih.gov |

| 2,4,5-Trichlorophenoxyacetic acid (via 2,4,5-Trichlorophenol) | Microbial Degradation (Burkholderia cepacia) | 2,5-Dichlorohydroquinone, 5-Chloro-1,2,4-trihydroxybenzene | ethz.ch |

Aromatic Ring Cleavage Products

The ultimate fate of the aromatic ring of 2,4,5-trichlorophenol in many degradation pathways is cleavage, which results in the formation of aliphatic organic acids and other smaller molecules that can be more readily integrated into natural biogeochemical cycles.

The microbial degradation of 2,4,5-trichlorophenol by soil microbes under aerobic conditions has been found to produce several ring cleavage products. taylorfrancis.com These include succinate, cis-2,4-dichloromuconate, 2-chloro-4-(carboxymethylene)but-2-enolide, and chlorosuccinate. taylorfrancis.com These findings indicate a metabolic pathway where the aromatic ring is opened, leading to the formation of linear, often chlorinated, organic acids.

In the degradation pathway of 2,4,5-trichlorophenol by the fungus Phanerochaete chrysosporium, the sequential removal of chlorine atoms leads to the formation of 1,2,4,5-tetrahydroxybenzene. nih.gov It is presumed that this intermediate subsequently undergoes ring cleavage, leading to its complete mineralization to carbon dioxide (CO₂). nih.gov

The degradation of 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia also provides insight into the ring cleavage of the resulting 2,4,5-trichlorophenol. The pathway eventually leads to the formation of maleylacetate and 3-oxoadipate, which are intermediates of the β-ketoadipate pathway, a common route for the breakdown of aromatic compounds. ethz.ch

| Precursor Compound | Process | Aromatic Ring Cleavage Products | Reference |

|---|---|---|---|

| 2,4,5-Trichlorophenol | Microbial Degradation (Soil Microbes) | Succinate, cis-2,4-Dichloromuconate, 2-Chloro-4-(carboxymethylene)but-2-enolide, Chlorosuccinate | taylorfrancis.com |

| 2,4,5-Trichlorophenol | Fungal Degradation (Phanerochaete chrysosporium) | Presumed ring cleavage of 1,2,4,5-Tetrahydroxybenzene leading to CO₂ | nih.gov |

| 2,4,5-Trichlorophenoxyacetic acid (via 2,4,5-Trichlorophenol) | Microbial Degradation (Burkholderia cepacia) | Maleylacetate, 3-Oxoadipate | ethz.ch |

Advanced Analytical Methodologies for Detection and Quantification of Trichlorophenols in Environmental Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in the analysis of organic pollutants, providing separation, identification, and quantification. Gas chromatography coupled with mass spectrometry is a particularly powerful tool for the analysis of trichlorophenols.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the determination of chlorophenols due to its high sensitivity and selectivity. For the analysis of trichlorophenols, a derivatization step is often necessary to improve the chromatographic performance and sensitivity of the compounds. researchgate.netresearchgate.net This involves converting the polar phenolic group into a less polar, more volatile derivative. A common derivatization technique is the reaction of chlorophenols with acetic anhydride in an alkaline aqueous solution to form stable ester derivatives. s4science.at These esters are more suitable for GC analysis due to their higher vapor pressure and reduced polarity. s4science.at

The GC-MS system utilizes a capillary column, such as a Supelco PTE-5 (30 m, 0.25 mm i.d., 0.25 μm film thickness), to separate the analytes. acs.org The mass spectrometer is then used for detection and quantification, often operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. springernature.comdss.go.th The ionization is typically performed with a kinetic energy of the impacting electrons of 70 eV. dss.go.th

Table 1: Typical GC-MS Operating Conditions for Trichlorophenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Supelco PTE-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) | acs.org |

| Injector Mode | Splitless | acs.org |

| Carrier Gas | Helium | acs.org |

| Oven Program | 40°C (4 min), then 12°C/min to 200°C, then 20°C/min to 250°C (2.5 min) | acs.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | dss.go.th |

| Detection Mode | Selected Ion Monitoring (SIM) | springernature.comdss.go.th |

The use of a triple quadrupole GC-MS system can further enhance sensitivity, achieving method detection limits (MDLs) below 0.001 μg/L for some chlorophenols in water. thermofisher.com

Effective sample preparation is critical for the accurate determination of trichlorophenols in complex environmental matrices like soil and water. The primary goals are to extract the analytes from the sample, concentrate them, and remove interfering substances.

For water samples, solid-phase extraction (SPE) is a widely used technique. researchgate.net Sorbents like ENVI-18 can be effective for the extraction of chlorophenols, with elution using a mixture of methanol and acetonitrile. tsijournals.com Liquid-phase microextraction (LPME) coupled with GC-MS has also been successfully applied, achieving enrichment factors from 117 to 220 for various chlorophenols.

For solid samples such as soil, several extraction techniques are available, including Soxhlet, ultrasonic-assisted extraction, and accelerated solvent extraction (ASE). dss.go.th ASE, using water as the solvent, combined with solid-phase microextraction (SPME) and GC/MS, provides an environmentally friendly approach by reducing the use of organic solvents. acs.orgdss.go.th In this method, important parameters such as extraction temperature and time are optimized to achieve the best recovery. dss.go.th For instance, an extraction temperature of 125°C with three 10-minute extraction cycles has been found to be optimal. dss.go.th

Table 2: Comparison of Extraction Techniques for Trichlorophenols in Soil

| Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Soxhlet Extraction | Established method | Time-consuming, large solvent consumption | |

| Ultrasonic Extraction | Faster than Soxhlet | Requires large volumes of solvents | |

| Accelerated Solvent Extraction (ASE) | Reduced solvent use, faster extraction | Requires specialized equipment | dss.go.th |

| Solid-Phase Microextraction (SPME) | Solvent-free, simple, integrates sampling and preconcentration | Fiber fragility, matrix effects | researchgate.net |

The combination of ASE with SPME has demonstrated good reproducibility, with relative standard deviations (RSD) ranging from 6.7% to 16.9% for different chlorophenols in spiked soil samples. acs.org

Spectroscopic Detection Methods

Spectroscopic techniques offer alternative and often rapid methods for the detection of environmental contaminants.

Recent advancements in nanotechnology have led to the development of novel sensing platforms, including the use of quantum dots (QDs) for spectrofluorometric determination. QDs are semiconductor nanocrystals that exhibit unique photoluminescent properties. The fluorescence of QDs can be quenched in the presence of certain analytes, forming the basis of a sensitive detection method. nih.gov

For the determination of phenolic compounds, the mechanism often involves fluorescence quenching of the QDs. nih.gov The intensity of the fluorescence emission is inversely proportional to the concentration of the analyte. nih.gov This method can be highly sensitive, with the potential for nanoscale determination of the target compound. nih.gov While specific applications for 2,4,5-trichlorophenate are still emerging, the principle has been successfully applied to other environmental pollutants. The synthesis of QDs from natural precursors, such as guava fruit, offers an environmentally friendly approach to sensor development. nih.gov

Electrochemical Sensor Development

Electrochemical sensors provide a portable, cost-effective, and rapid means for the on-site detection of pollutants.

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. mdpi.com They are created by polymerizing functional monomers in the presence of a template molecule (in this case, a trichlorophenol). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. researchgate.net This high selectivity makes MIPs ideal for use in chemical sensors. mdpi.com

MIP-based electrochemical sensors have been developed for the detection of chlorophenols. These sensors combine the high selectivity of MIPs with the sensitivity of electrochemical transduction methods. researchgate.net The incorporation of nanomaterials, such as graphene or gold nanoparticles, can further enhance the sensor's performance by increasing the surface area and improving electron transfer efficiency. mdpi.com For example, magnetic MIPs based on halloysite nanotubes have shown a high binding capacity for 2,4,6-trichlorophenol (B30397). researchgate.net The recognition mechanism is often based on hydrogen bonding between the target phenol (B47542) and the functional monomers of the polymer. researchgate.net

These sensors offer several advantages, including chemical and physical stability, low production costs, and the potential for reusability.

Voltammetric and Impedance Spectroscopic Approaches for Sensing

Electrochemical methods, particularly voltammetry and electrochemical impedance spectroscopy (EIS), offer sensitive and rapid alternatives for the detection of trichlorophenols, including the 2,4,5-trichlorophenol (B144370) isomer. researchgate.netresearchgate.net These techniques rely on the electrochemical properties of the target analyte and changes at the electrode-solution interface. nih.gov

Voltammetric sensors measure the current response resulting from the application of a varying potential. researchgate.net For trichlorophenol detection, this often involves the oxidation of the phenolic group at a modified electrode surface. uit.no Various nanomaterials have been employed to enhance the sensitivity and selectivity of these sensors. For instance, a sensor utilizing CuO nanostructures demonstrated a low detection limit of 0.046 μM for 2,4,6-trichlorophenol (2,4,6-TCP). acs.org Another approach used a composite of graphitic carbon nitride decorated with Fe3O4 nanospheres, which improved the electrocatalytic oxidation of 2,4,6-TCP. uit.no Similarly, a sensor based on graphene and biosynthesized gold nanoparticles showed a detection limit of 0.38 μmol L⁻¹ for 2,4,6-TCP. researchgate.net The choice of electrolyte pH is crucial for optimizing the sensor's response, with a pH of 5.0 often being optimal for the electrochemical investigation of trichlorophenols. uit.no

Electrochemical Impedance Spectroscopy (EIS) measures the opposition of a system to the flow of an alternating current over a range of frequencies. d-nb.info When a target molecule, such as a trichlorophenol, binds to a specifically prepared electrode surface, it alters the interfacial properties, leading to a change in impedance. nih.gov This change can be correlated to the concentration of the analyte. While cyclic voltammetry (CV) is used to study the qualitative features of the electrochemical reactions, EIS provides quantitative information on the reaction rates and surface properties. d-nb.info The combination of these techniques, sometimes referred to as dynamic EIS (dEIS), allows for a comprehensive characterization of the electrochemical system. mtak.hu

The development of these electrochemical sensors focuses on creating platforms that are not only sensitive and selective but also low-cost, portable, and suitable for real-time monitoring of environmental contaminants like trichlorophenols. researchgate.netnih.gov

Regulatory Analytical Methods and Detection Limits for Chlorophenols

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established standardized methods for the analysis of chlorophenols in various environmental matrices to ensure monitoring and compliance. nemi.gov These methods often involve gas chromatography (GC) coupled with different detectors or mass spectrometry (MS). nih.gov

Commonly used EPA methods for the determination of chlorophenols include Method 604, Method 528, and Method 1653. who.intthermofisher.comnemi.gov

EPA Method 604 is a gas chromatographic method that can be used with a flame ionization detector (FID) or an electron capture detector (ECD) for the determination of phenol and various substituted phenols in municipal and industrial discharges. epa.gov

EPA Method 528 is designed for the analysis of phenols in drinking water. epa.gov It involves solid-phase extraction (SPE) to concentrate the analytes from a water sample, followed by analysis using capillary column gas chromatography/mass spectrometry (GC/MS). thermofisher.comepa.gov

EPA Method 1653 is specifically tailored for determining chlorinated phenolics in wastewater from the pulp and paper industry. nemi.govnemi.gov This method employs in situ acetylation to derivatize the chlorophenolics, followed by extraction and GC/MS analysis. nemi.gov

The detection limits of these methods are dependent on the specific compound, the matrix, and the detector used. For trichlorophenols in water, detection limits can be in the sub-microgram per liter (µg/L) or parts-per-billion (ppb) range. who.intacs.org

Below is a table summarizing the method detection limits (MDLs) for selected trichlorophenols from various sources and analytical methods.

Table 1. Detection Limits for Trichlorophenols in Environmental Samples

| Compound | Method/Technique | Matrix | Detection Limit |

|---|---|---|---|

| 2,4,5-Trichlorophenol | Ion Chromatography with UV Detection | Water | 0.003 mg/L (3 µg/L) |

| 2,4,6-Trichlorophenol | EPA Method 528 (GC/MS) | Drinking Water | 0.02 - 0.58 µg/L (range for method analytes) |

| 2,4,6-Trichlorophenol | WHO Guideline (GC-ECD) | Drinking Water | 0.01 µg/L |

| Trichlorophenols (general) | Capillary Zone Electrophoresis | Water | ~200 µg/L |

| 2,3,4-Trichlorophenol | ASE-SPME (GC/MS) | Soil | 1.1 - 6.7 µg/kg (range for procedure B) |

These regulatory methods ensure that data on chlorophenol contamination is reliable and comparable across different laboratories, forming the basis for environmental policy and public health protection. nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting Zinc 2,4,5-trichlorophenate in environmental samples, and how do they address matrix interference?

- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and specificity for chlorinated compounds. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from complex matrices like sediments or biological tissues. Validation parameters (e.g., recovery rates, limits of detection) should be established using spiked samples to account for matrix effects .

- Key Challenge : Co-elution with structurally similar chlorophenols (e.g., 2,4,6-trichlorophenol) requires optimized chromatographic conditions, such as using a DB-5MS column with temperature programming .

Q. How does this compound contribute to 2,3,7,8-TCDD contamination, and what synthesis conditions favor this byproduct?

- Mechanism : Thermal decomposition of sodium 2,4,5-trichlorophenate (a precursor in this compound synthesis) at temperatures >200°C can produce 2,3,7,8-TCDD via dimerization. This reaction is catalyzed by alkaline conditions and trace metals .

- Mitigation : Strict temperature control (<150°C) and neutral pH during synthesis reduce TCDD formation. Post-synthesis purification steps, such as recrystallization, are critical for removing residual dioxins .

Q. What are the standard protocols for assessing acute toxicity of this compound in aquatic organisms?

- Experimental Design : Use OECD Test Guideline 203 (Fish Acute Toxicity Test) with zebrafish (Danio rerio) or Daphnia magna. Exposure concentrations (e.g., 0.1–10 mg/L) are tested under static or flow-through conditions. Endpoints include LC50 values and behavioral changes (e.g., lethargy, reduced feeding) .

- Data Interpretation : Compare results with structurally analogous compounds (e.g., 2,4-D) to infer structure-activity relationships. Note that toxicity may vary with water hardness and pH due to metal ion dissociation .

Advanced Research Questions

Q. How can microbial consortia be engineered to enhance anaerobic degradation of this compound, and what intermediates are formed?

- Pathway Analysis : Pseudomonas cepacia AC1100 degrades 2,4,5-trichlorophenoxyacetic acid (a related compound) via reductive dechlorination, producing 3-chlorophenol (3-CP) and phenol as intermediates. Metagenomic profiling of anaerobic sludge communities reveals Dehalococcoides spp. as key dechlorinators .

- Optimization : Bioaugmentation with Dehalococcoides-enriched cultures and electron donors (e.g., lactate) accelerates degradation. Monitor chloride release and metagenome-assembled genomes (MAGs) to track pathway completeness .

Q. What experimental designs improve dose-response modeling for developmental toxicity studies involving this compound?

- Design Strategy : Use benchmark dose (BMD) frameworks with ≥4 dose levels (e.g., 0, 10, 25, 50 mg/kg) and large sample sizes (>50 animals/group) to capture non-linear responses. Resampling simulations from historical 2,4,5-T datasets show designs with multiple doses reduce BMD uncertainty by 30–40% .

- Statistical Analysis : Employ hierarchical Bayesian models to account for litter effects in prenatal studies. Validate models using Akaike Information Criterion (AIC) and visual predictive checks .

Q. How do sediment-bound residues of this compound persist in estuarine environments, and what factors influence bioavailability?

- Persistence Drivers : High organic carbon content (e.g., >5% in Hudson River sediments) increases adsorption, reducing biodegradation rates. Anaerobic conditions further stabilize the compound via reduced microbial activity .

- Bioavailability : Use passive samplers (e.g., polyethylene devices) to measure freely dissolved concentrations. Sediment aging (>6 months) decreases bioavailability by 50–70%, as shown in mesocosm studies .

Q. What epidemiological approaches resolve contradictions in neurotoxicity data from occupational exposures to this compound?

- Case Study : Cross-sectional studies of herbicide production workers (e.g., New Jersey facility) show polyneuropathy incidence correlates with serum TCDD levels (220 pg/g lipid vs. 7 pg/g in controls). Confounding factors (e.g., co-exposure to 2,4-D) require multivariable regression adjustments .

- Data Harmonization : Pool retrospective cohorts using standardized neuropathy scales (e.g., Total Neuropathy Score) and adjust for latency periods (>20 years post-exposure) .

Methodological Notes

- Contradiction Analysis : Conflicting degradation data (e.g., incomplete 3-CP mineralization in anaerobic systems vs. near-complete degradation in aerobic Pseudomonas cultures ) highlight the need for standardized test conditions (e.g., redox potential, inoculum source).

- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) with ion mobility separation improves specificity in detecting trace TCDD impurities (<0.1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.